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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acquired resistance mechanisms to

two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Pelitinib and

Osimertinib. While extensive data exists for the third-generation TKI Osimertinib, information on

acquired resistance to the pan-ErbB inhibitor Pelitinib is limited. This guide summarizes the

known resistance pathways for Osimertinib and presents hypothesized mechanisms for

Pelitinib based on its mode of action and established principles of TKI resistance.

Overview of Pelitinib and Osimertinib
Osimertinib (AZD9291) is a third-generation, irreversible EGFR-TKI designed to selectively

inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M

resistance mutation, which is a common mechanism of resistance to first- and second-

generation EGFR-TKIs.[1][2] It achieves this by covalently binding to the Cys797 residue in the

ATP-binding site of the EGFR kinase domain.[2]

Pelitinib (EKB-569) is a 3-cyanoquinoline pan-ErbB tyrosine kinase inhibitor.[3] It irreversibly

binds to and inhibits EGFR (ErbB1), HER2/neu (ErbB2), and ErbB4, thereby blocking receptor

phosphorylation and downstream signaling, leading to the suppression of tumor cell

proliferation.[3]
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Acquired resistance to Osimertinib is a significant clinical challenge and has been extensively

studied. The mechanisms are broadly categorized as either EGFR-dependent (on-target) or

EGFR-independent (off-target).

On-Target Resistance
On-target resistance involves the emergence of new mutations within the EGFR gene that

interfere with Osimertinib binding. The most prominent of these is the C797S mutation, which

prevents the covalent binding of Osimertinib to the EGFR kinase domain.[1][4] Other less

frequent on-target mutations include G724S, L718Q/V, and L792H.

Off-Target Resistance
Off-target resistance mechanisms involve the activation of alternative signaling pathways that

bypass the need for EGFR signaling. These include:

MET Amplification: Upregulation of the MET receptor tyrosine kinase can activate

downstream pathways such as PI3K/Akt and MAPK, independent of EGFR.[5]

HER2 Amplification: Increased expression of the HER2 receptor, another member of the

ErbB family, can also drive tumor growth.

Mutations in Downstream Signaling Pathways: Activating mutations in genes such as KRAS,

BRAF, and PIK3CA can lead to constitutive activation of their respective pathways.[5]

Histological Transformation: In some cases, the tumor may transform from non-small cell

lung cancer (NSCLC) into other histological subtypes, such as small cell lung cancer

(SCLC), which is not dependent on EGFR signaling.[5]

Oncogenic Fusions: The formation of fusion genes, such as those involving RET or BRAF,

can also confer resistance.

The following table summarizes the key acquired resistance mechanisms to Osimertinib and

their reported frequencies.
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Category Mechanism
Specific

Alteration

Reported

Frequency

(First-Line

Osimertinib)

Reported

Frequency

(Second-Line

Osimertinib)

On-Target

(EGFR-

Dependent)

Secondary

EGFR Mutations
C797S ~7% ~15-20%

G724S Less common
Reported in

some cases

L718Q/V Less common
Reported in

some cases

Off-Target

(EGFR-

Independent)

Bypass Pathway

Activation

MET

Amplification
~15-19% ~19%

HER2

Amplification
~2% ~5%

KRAS Mutations ~3% ~1%

BRAF V600E

Mutation
~3% ~3%

PIK3CA

Mutations
~1-5% ~1-5%

Histological

Transformation

Small Cell Lung

Cancer (SCLC)
~14% ~4-15%

Oncogenic

Fusions
RET, BRAF, etc.

Reported in

some cases

Reported in

some cases

Acquired Resistance Mechanisms: Pelitinib
(Hypothesized)
Due to the limited clinical data on Pelitinib, its acquired resistance mechanisms have not been

well-characterized. However, based on its mechanism as a pan-ErbB inhibitor and knowledge

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1684513?utm_src=pdf-body
https://www.benchchem.com/product/b1684513?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of resistance to other TKIs, we can hypothesize potential mechanisms.

Hypothesized On-Target Resistance
Given that Pelitinib targets EGFR, HER2, and HER4, on-target resistance could arise from:

Mutations in EGFR, HER2, or HER4: Similar to the C797S mutation in EGFR for Osimertinib,

mutations in the covalent binding site or the ATP-binding pocket of any of the targeted ErbB

receptors could prevent Pelitinib from binding effectively.

Upregulation of Target Receptors: Increased expression of EGFR, HER2, or HER4 could

potentially overcome the inhibitory effect of Pelitinib.

Hypothesized Off-Target Resistance
Similar to Osimertinib, off-target resistance to Pelitinib could involve:

Activation of Other Receptor Tyrosine Kinases: Amplification or activating mutations in other

RTKs, such as MET or FGFR, could provide alternative signaling pathways for cell survival

and proliferation.

Mutations in Downstream Signaling Pathways: Mutations in components of the

PI3K/Akt/mTOR or MAPK pathways, such as PIK3CA, KRAS, or BRAF, would render the

cells independent of upstream ErbB signaling.

Increased Drug Efflux: One study has suggested that Pelitinib can be a substrate for the

ABCB1 and ABCG2 drug efflux pumps.[6] Upregulation of these transporters could lead to

reduced intracellular drug concentrations and thereby confer resistance.

The following table provides a comparative summary of the known resistance mechanisms for

Osimertinib and the hypothesized mechanisms for Pelitinib.
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Feature Osimertinib Pelitinib (Hypothesized)

Primary Target(s)
EGFR (with sensitizing and

T790M mutations)
EGFR, HER2, HER4

Known On-Target Resistance
EGFR C797S, G724S,

L718Q/V mutations

Mutations in the drug-binding

sites of EGFR, HER2, or HER4

Known Off-Target Resistance

MET/HER2 amplification,

KRAS/BRAF/PIK3CA

mutations, histological

transformation, oncogenic

fusions

Activation of other RTKs (e.g.,

MET, FGFR), mutations in

downstream pathways (KRAS,

BRAF, PIK3CA), increased

drug efflux (ABCB1/ABCG2

upregulation)

Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by Osimertinib and Pelitinib
and the points at which resistance can emerge.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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